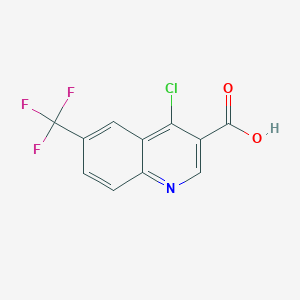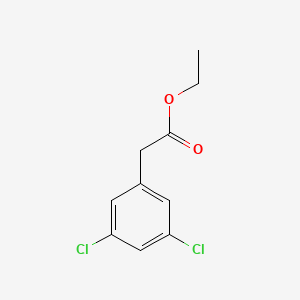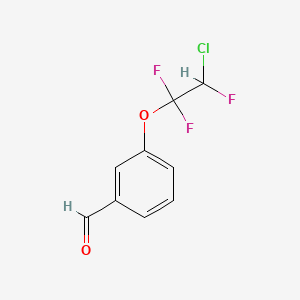
4-Chloro-6-(trifluoromethyl)quinoline-3-carboxylic acid
Übersicht
Beschreibung
4-Chloro-6-(trifluoromethyl)quinoline-3-carboxylic acid is a quinoline derivative known for its unique chemical properties and potential applications in various fields. The compound features a quinoline ring substituted with a chloro group at the 4-position, a trifluoromethyl group at the 6-position, and a carboxylic acid group at the 3-position. This structural configuration imparts distinct reactivity and functionality to the molecule, making it a valuable intermediate in organic synthesis and pharmaceutical research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-(trifluoromethyl)quinoline-3-carboxylic acid typically involves multi-step procedures starting from readily available precursors. One common method includes the cyclization of substituted anilines with appropriate reagents to form the quinoline core, followed by selective introduction of the chloro, trifluoromethyl, and carboxylic acid groups . For instance, the reaction of 2,4-dichloro-5-fluorobenzoylacetate with suitable nucleophiles can yield the desired quinoline derivative .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often employ catalytic processes, such as palladium-catalyzed cross-coupling reactions, to introduce the trifluoromethyl group efficiently . Additionally, the use of flow chemistry and continuous processing techniques can enhance scalability and reduce production costs .
Analyse Chemischer Reaktionen
Types of Reactions
4-Chloro-6-(trifluoromethyl)quinoline-3-carboxylic acid undergoes various chemical reactions, including:
Electrophilic Substitution: The presence of electron-withdrawing groups like chloro and trifluoromethyl makes the quinoline ring susceptible to electrophilic substitution reactions.
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles under suitable conditions.
Oxidation and Reduction: The carboxylic acid group can participate in redox reactions, leading to the formation of corresponding alcohols or ketones.
Common Reagents and Conditions
Common reagents used in these reactions include:
Electrophiles: Such as acyl chlorides and sulfonyl chlorides for electrophilic substitution.
Nucleophiles: Such as amines and thiols for nucleophilic substitution.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Major Products
The major products formed from these reactions include various substituted quinoline derivatives, which can be further functionalized for specific applications .
Wissenschaftliche Forschungsanwendungen
4-Chloro-6-(trifluoromethyl)quinoline-3-carboxylic acid has diverse applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the development of bioactive molecules and enzyme inhibitors.
Industry: The compound finds applications in the production of agrochemicals and specialty chemicals.
Wirkmechanismus
The mechanism of action of 4-Chloro-6-(trifluoromethyl)quinoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, in antimicrobial applications, the compound may inhibit bacterial DNA gyrase, thereby preventing DNA replication and cell division . In anticancer research, it may act as an enzyme inhibitor, disrupting key metabolic pathways in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Chloro-8-(trifluoromethyl)quinoline-3-carboxylic acid
- 4-Hydroxyquinoline derivatives
- Fluoroquinolones
Uniqueness
4-Chloro-6-(trifluoromethyl)quinoline-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct reactivity and biological activity. The presence of both chloro and trifluoromethyl groups enhances its electron-withdrawing capacity, making it a versatile intermediate for various synthetic applications .
Eigenschaften
IUPAC Name |
4-chloro-6-(trifluoromethyl)quinoline-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H5ClF3NO2/c12-9-6-3-5(11(13,14)15)1-2-8(6)16-4-7(9)10(17)18/h1-4H,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTGJIPKWQVKFEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(C(=C2C=C1C(F)(F)F)Cl)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H5ClF3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[5-(trifluoromethyl)-1H-pyrazol-3-yl]pyridine](/img/structure/B3114120.png)


![6-Iodo-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B3114140.png)

![N-cyclohexylcyclohexanamine;2-[methyl(phenylmethoxycarbonyl)amino]propanoic acid](/img/structure/B3114164.png)
![(2E)-1-(3-Nitrophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one](/img/structure/B3114168.png)

![3-[2-Benzyloxycarbonylamino-3-(2-carboxy-ethoxy)-2-(2-carboxy-ethoxymethyl)-propoxy]-propionic acid](/img/structure/B3114179.png)


![Benzo[c][1,2,5]oxadiazole-4-carbonitrile](/img/structure/B3114187.png)

